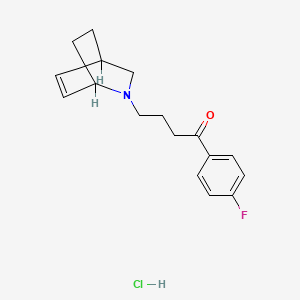
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Azabicyclo(222)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Azabicyclic Core: This can be achieved through a cyclization reaction involving a suitable amine and a diene.
Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Formation of the Butanone Moiety: This can be accomplished through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2-Azabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the azabicyclic core.
Medicine: Potential therapeutic applications due to its unique structure and pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride exerts its effects is likely related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-phenyl-1-butanone hydrochloride: Similar structure but lacks the fluorine atom.
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-chlorophenyl)-1-butanone hydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride may confer unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity.
Properties
CAS No. |
35806-08-7 |
|---|---|
Molecular Formula |
C17H21ClFNO |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-(2-azabicyclo[2.2.2]oct-5-en-2-yl)-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H20FNO.ClH/c18-15-7-5-14(6-8-15)17(20)2-1-11-19-12-13-3-9-16(19)10-4-13;/h3,5-9,13,16H,1-2,4,10-12H2;1H |
InChI Key |
PKSWQZPTTHJUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CN2CCCC(=O)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















